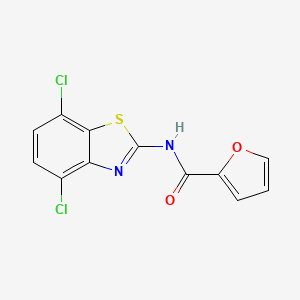

N-(4,7-二氯-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents at different positions on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用

合成与反应性

研究表明类似呋喃-2-甲酰胺衍生物在合成化学中的效用。例如,Aleksandrov 等人 (2017) 通过亲电取代反应(如硝化、溴化、甲酰化和酰化)探索了 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成和反应性。这项研究突出了呋喃-2-甲酰胺化合物在有机合成中的多功能性,为在各个领域具有潜在应用的新型化合物的开发提供了途径 (Aleksandrov & El’chaninov, 2017)。

分子表征和生物活性

Cakmak 等人 (2022) 对与“N-(4,7-二氯-1,3-苯并噻唑-2-基)呋喃-2-甲酰胺”密切相关的噻唑类杂环酰胺进行了一项研究,调查了其抗菌活性。合成的化合物针对多种微生物进行了评估,显示出良好的抗菌活性。这表明该化学家族中的化合物具有潜在的药理和医学应用 (Cakmak 等人,2022)。

抗疟疾活性

呋喃-2-甲酰胺衍生物的研究也扩展到了抗疟疾活性的研究。Hermann 等人 (2021) 制备并测试了几种衍生物对恶性疟原虫血液期的活性,揭示了可以指导新型抗疟疾药物开发的构效关系。该研究强调了酰基部分在决定这些化合物活性的重要性,其中苯甲酰胺显示出有希望的结果 (Hermann 等人,2021)。

作用机制

Target of Action

The compound N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to a deficiency in the formation of the bacterial cell wall, affecting the structural integrity and survival of the bacteria .

Result of Action

The result of the action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound compromises the structural integrity of the bacteria, leading to their death .

生化分析

Biochemical Properties

N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase . These interactions often involve inhibition of the enzyme’s activity, which can lead to significant biochemical effects.

Cellular Effects

N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the biosynthesis of prostaglandins by targeting enzymes involved in the arachidonic acid pathway . This inhibition can lead to reduced inflammation and other related cellular responses.

Molecular Mechanism

The molecular mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit DNA gyrase, which is essential for DNA replication and transcription . This inhibition can result in the suppression of bacterial growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, which can affect glucose metabolism . These interactions can lead to changes in the levels of specific metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.

属性

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O2S/c13-6-3-4-7(14)10-9(6)15-12(19-10)16-11(17)8-2-1-5-18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAUXMILRJAHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2845986.png)

![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)

![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2846004.png)

![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)

![4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2846007.png)

![N-{4-[(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2846009.png)